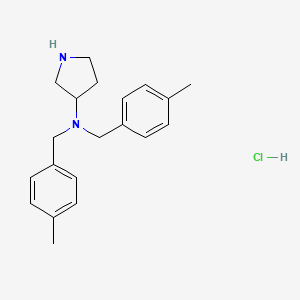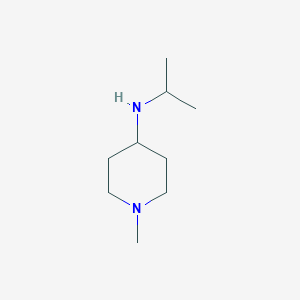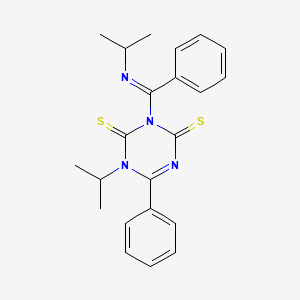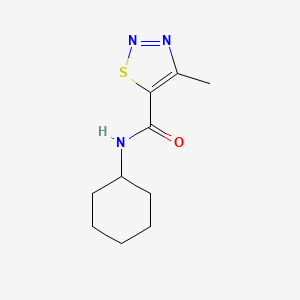![molecular formula C22H30N2O4S2 B2489163 N-cyclooctyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1251583-40-0](/img/structure/B2489163.png)
N-cyclooctyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including the condensation of specific amides with amines, followed by acidification or cyclization reactions. For instance, the synthesis of sulfamoyl-4-oxoquinoline-3-carboxamides involves the use of sulfamoyl chlorides and amines to target compounds with potential biological activities (Suen et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds in this category is typically confirmed using techniques like IR, 1H NMR, and MS. These methods help in determining the structure and the presence of specific functional groups in the molecule (Cong Ri-gang, 2007).
Chemical Reactions and Properties
Chemical reactions involving thiophene compounds can include cyclization reactions, where specific conditions lead to the formation of fused ring systems. For example, polycyclic aromatic-N-ethoxycarbonylthioamide S-oxides undergo cyclization to thiophene imine-fused arenes under certain conditions, leading to significant changes in their chemical properties (Witalewska et al., 2018).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are essential for understanding their behavior in various environments. While specific data on N-cyclooctyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide may not be available, closely related compounds show varied physical properties based on their molecular structure.
Chemical Properties Analysis
The chemical properties, including reactivity, potential for forming derivatives, and interaction with other chemical entities, are crucial for developing applications for these compounds. Studies on related compounds have explored their potential in forming novel chemical entities with desirable properties for various applications (Yang et al., 2002).
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Reactions
A significant application of thiophene derivatives in scientific research involves the development of synthetic methodologies. For example, the facile four-component Gewald reaction under organocatalyzed aqueous conditions enables the efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene, showcasing the compound's utility in synthesizing complex molecules (Abaee & Cheraghi, 2013). Additionally, the synthesis and biological activity of new cycloalkylthiophene-Schiff bases and their metal complexes have been explored, highlighting the antimicrobial potential of such compounds (Altundas et al., 2010).
Biological Activities
Thiophene derivatives have been extensively studied for their biological activities. Some compounds have exhibited significant antimicrobial activity against a range of pathogenic strains, showcasing their potential as antibacterial and antifungal agents (D. Sowmya et al., 2018). Furthermore, the structural, physicochemical characterization, and theoretical studies of carboxamides and their metal complexes reveal their antibacterial activities against E. coli, suggesting potential applications in treating bacterial infections (Aktan et al., 2017).
Structural Analysis and Characterization
The crystal structure analysis of various thiophene derivatives provides insights into their molecular conformation and stability. For instance, studies on anticonvulsant enaminones based on thiophene structures have determined their crystal structures, contributing to a better understanding of their physicochemical properties and potential therapeutic applications (Kubicki et al., 2000).
Eigenschaften
IUPAC Name |
N-cyclooctyl-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S2/c1-3-28-19-13-11-18(12-14-19)24(2)30(26,27)20-15-16-29-21(20)22(25)23-17-9-7-5-4-6-8-10-17/h11-17H,3-10H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFFDNDEQADLHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2489084.png)
![5-(benzo[d][1,3]dioxol-5-yl)-N-(2-bromo-4,6-difluorophenyl)isoxazole-3-carboxamide](/img/structure/B2489087.png)

![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2489091.png)
![2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(4-chlorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2489092.png)





![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(thiophen-3-yl)methanone](/img/structure/B2489100.png)
